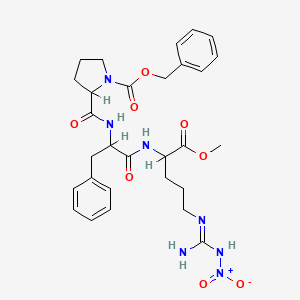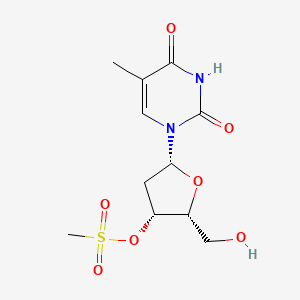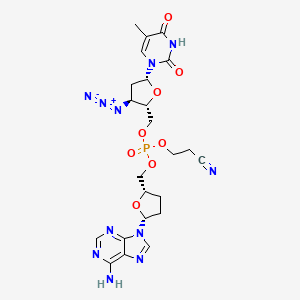
(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d')bisthiazol-4-yl)-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzo-bisthiazole core, followed by the introduction of acetylamino and methyl groups. The final step involves the esterification of acetic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups.
Benzothiazole derivatives: Compounds with a similar core structure but different substituents.
Propriétés
Numéro CAS |
79115-47-2 |
|---|---|
Formule moléculaire |
C17H20N4O4S2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
ethyl 2-(2,6-diacetamido-4-methyl-8H-[1,3]thiazolo[4,5-f][1,3]benzothiazol-4-yl)acetate |
InChI |
InChI=1S/C17H20N4O4S2/c1-5-25-12(24)7-17(4)13-10(26-15(20-13)18-8(2)22)6-11-14(17)21-16(27-11)19-9(3)23/h5-7H2,1-4H3,(H,18,20,22)(H,19,21,23) |
Clé InChI |
IJKPAIXKAIOBHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(C2=C(CC3=C1N=C(S3)NC(=O)C)SC(=N2)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)





